molecular formula C18H21N3O2S B11307570 5-amino-1-isobutyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-isobutyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11307570
M. Wt: 343.4 g/mol
InChI Key: KVEPTQZOPSVJHE-UHFFFAOYSA-N
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Description

5-amino-1-isobutyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with an amino group, an isobutyl group, and a thiazolyl group bearing a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-isobutyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

    Pyrrolone Core Construction: The thiazole intermediate is then reacted with an α,β-unsaturated carbonyl compound to form the pyrrolone core through a cyclization reaction.

    Amino Group Introduction: The amino group is introduced via nucleophilic substitution using an appropriate amine source.

    Isobutyl Group Addition: The isobutyl group can be introduced through alkylation reactions using isobutyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone core.

    Substitution: The amino group and methoxyphenyl substituent can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives and quinones.

    Reduction: Reduced forms of the pyrrolone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Material Science:

    Agrochemicals: Investigated for use in the synthesis of new agrochemical compounds.

Mechanism of Action

The mechanism of action of 5-amino-1-isobutyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-isobutyl-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one: Similar structure but with a hydroxy group instead of a methoxy group.

    5-amino-1-isobutyl-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 5-amino-1-isobutyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-methylpropyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H21N3O2S/c1-11(2)8-21-9-15(22)16(17(21)19)18-20-14(10-24-18)12-4-6-13(23-3)7-5-12/h4-7,10-11,19,22H,8-9H2,1-3H3

InChI Key

KVEPTQZOPSVJHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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